K252d
Overview
Description
K252d is an indolocarbazole alkaloid found in Nocardiopsis . It is a PKC inhibitor that inhibits PKC isolated from rat brain, as well as, calcium- and calmodulin-dependent phosphodiesterase isolated from bovine heart .
Synthesis Analysis
The total synthesis of indolocarbazole natural products culminated in the syntheses of the staurosporine aglycone, arcyriaflavin A, and the first total synthesis of K252d and its previously unknown β-anomer . One new indolocarbazole, 3-hydroxy-K252d, was obtained by feeding a culture of the marine-derived Streptomyces strain OUCMDZ-3118 with 5-hydroxy-l-tryptophan .Molecular Structure Analysis
The molecular formula of K252d is C26H23N3O5 .Chemical Reactions Analysis
K252d inhibits PKC in rat brain and bovine heart phosphodiesterase .Physical And Chemical Properties Analysis
K252d has a boiling point of 824.4±65.0 °C, a density of 1.71±0.1 g/cm3, and is soluble in DMSO and Ethanol .Scientific Research Applications
Application 1: Inhibition of Protein Kinase C (PKC)
- Summary of Application : K252d is an indolocarbazole alkaloid found in Nocardiopsis . It is known to inhibit Protein Kinase C (PKC), a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
- Results or Outcomes : K252d inhibits PKC isolated from rat brain with an IC50 value of 350 nM . It also inhibits calcium- and calmodulin-dependent phosphodiesterase isolated from bovine heart with an IC50 value of 46.2 µM .
Application 2: Induction of Apoptosis in Gastric Cancer Cells
- Summary of Application : A new indolocarbazole, 3-hydroxy-K252d, was obtained by feeding a culture of the marine-derived Streptomyces strain OUCMDZ-3118 with 5-hydroxy-l-tryptophan . This compound was found to induce apoptosis in gastric cancer cells .
- Methods of Application : The compound was introduced to a culture of gastric cancer cells. Its effects on cell viability and apoptosis were then measured .
- Results or Outcomes : Compound 1 potently induced apoptosis of gastric cancer cells by inhibiting topoisomerase IIα enzyme activity and reducing the expression of antiapoptosis protein level . Compound 3 displayed moderate cytotoxicity against the A549 and MCF-7 cell lines with IC50 values of 1.2 ± 0.05 μM, 1.6 ± 0.09 μM, respectively .
Application 3: Inhibition of Calcium- and Calmodulin-Dependent Phosphodiesterase
- Summary of Application : K252d is known to inhibit calcium- and calmodulin-dependent phosphodiesterase, an enzyme that breaks down cyclic AMP and cyclic GMP, which are second messengers involved in a wide variety of signal transduction pathways .
- Results or Outcomes : K252d inhibits calcium- and calmodulin-dependent phosphodiesterase isolated from bovine heart with an IC50 value of 46.2 µM .
Application 4: Inhibition of Topoisomerase IIα
- Summary of Application : A new indolocarbazole, 3-hydroxy-K252d, was obtained by feeding a culture of the marine-derived Streptomyces strain OUCMDZ-3118 with 5-hydroxy-l-tryptophan . This compound was found to inhibit topoisomerase IIα, an enzyme that controls the overwinding or underwinding of DNA .
- Methods of Application : The compound was introduced to a culture of cells. Its effects on topoisomerase IIα activity were then measured .
- Results or Outcomes : Compound 1 potently induced apoptosis of gastric cancer cells by inhibiting topoisomerase IIα enzyme activity and reducing the expression of antiapoptosis protein level . Compound 3 displayed moderate cytotoxicity against the A549 and MCF-7 cell lines with IC50 values of 1.2 ± 0.05 μM, 1.6 ± 0.09 μM, respectively .
Application 5: Inhibition of Protein Kinase G
- Summary of Application : K252d is known to inhibit protein kinase G, an enzyme that plays a key role in the cyclic GMP (cGMP) pathway and is involved in regulating smooth muscle tone, platelet activation, and neuronal signal transduction .
Application 6: Inhibition of CaM Kinase II
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-11-22(30)23(31)24(32)26(34-11)29-16-9-5-3-7-13(16)18-19-14(10-27-25(19)33)17-12-6-2-4-8-15(12)28-20(17)21(18)29/h2-9,11,22-24,26,28,30-32H,10H2,1H3,(H,27,33)/t11-,22-,23+,24+,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQXRIMLEOPQQP-DDWDLLSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
13-(6-deoxy-alpha-L-mannopyranosyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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